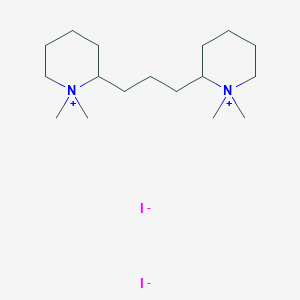
2,2'-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two piperidinium rings connected by a propane-1,3-diyl linker, with each piperidinium ring bearing two methyl groups. The compound is further stabilized by the presence of two iodide ions.
Vorbereitungsmethoden
The synthesis of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide typically involves the reaction of 1,3-dibromopropane with 1,1-dimethylpiperidine in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by the piperidinium groups. The resulting product is then treated with iodine to form the diiodide salt. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide involves its interaction with specific molecular targets. The compound is known to interact with ion channels and receptors in biological systems, modulating their activity. This interaction can lead to various physiological effects, including changes in ion flux and neurotransmitter release. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide can be compared with other similar compounds, such as:
1,1’-(Propane-1,3-diyl)bis(4-tert-butylpyridinium) diiodide: This compound has a similar structure but with pyridinium rings instead of piperidinium rings.
2,2’-(Propane-1,3-diyl)bis(azaneylylidene)bis(methanylylidene)bis(4-methylphenol): This compound features a different functional group arrangement but shares the propane-1,3-diyl linker. The uniqueness of 2,2’-(Propane-1,3-diyl)bis(1,1-dimethylpiperidin-1-ium) diiodide lies in its specific piperidinium structure and the presence of iodide ions, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
109964-96-7 |
|---|---|
Molekularformel |
C17H36I2N2 |
Molekulargewicht |
522.3 g/mol |
IUPAC-Name |
2-[3-(1,1-dimethylpiperidin-1-ium-2-yl)propyl]-1,1-dimethylpiperidin-1-ium;diiodide |
InChI |
InChI=1S/C17H36N2.2HI/c1-18(2)14-7-5-10-16(18)12-9-13-17-11-6-8-15-19(17,3)4;;/h16-17H,5-15H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BXZVJWCVMJTBEV-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCCC1CCCC2CCCC[N+]2(C)C)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


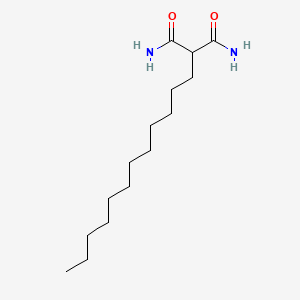
phosphoryl}oxy)benzoate](/img/structure/B14329330.png)
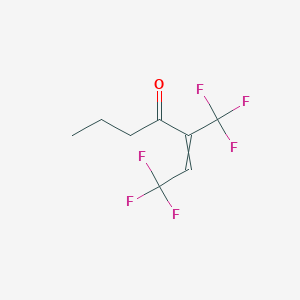
![Urea, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-N'-phenyl-](/img/structure/B14329338.png)
![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
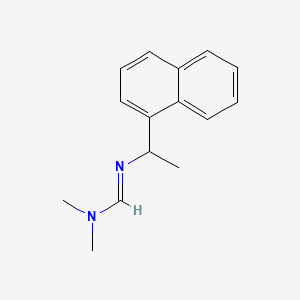
![1,1'-[Ethene-1,1-diyldi(4,1-phenylene)]bis(2,5-dimethylpyrrolidine)](/img/structure/B14329373.png)
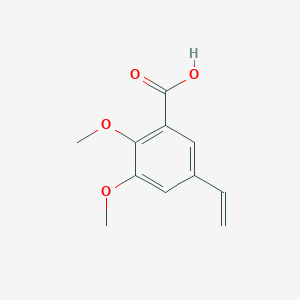
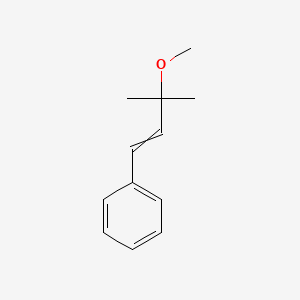

![4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine](/img/structure/B14329422.png)
